molecular formula C12H21NO B14018762 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane CAS No. 5923-40-0

6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane

Cat. No.: B14018762
CAS No.: 5923-40-0
M. Wt: 195.30 g/mol
InChI Key: SXQDSMFQHHMENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane is a bicyclic compound that features a unique structure with a nitrogen atom and an oxygen atom incorporated into its bicyclic framework. This compound is part of a broader class of bicyclic systems that are of significant interest due to their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane can be achieved through several methodologies. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the necessary stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control . Additionally, functionalized hemi-aminal systems can be incorporated into the bicyclic structure through efficient preparation methods .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the bicyclic framework.

Scientific Research Applications

6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a cyclohexyl group, an oxygen atom, and a nitrogen atom within the bicyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

5923-40-0

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

6-cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane

InChI

InChI=1S/C12H21NO/c1-2-5-10(6-3-1)13-9-11-7-4-8-12(13)14-11/h10-12H,1-9H2

InChI Key

SXQDSMFQHHMENL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC3CCCC2O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.